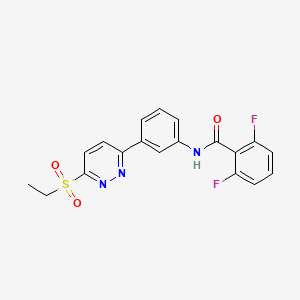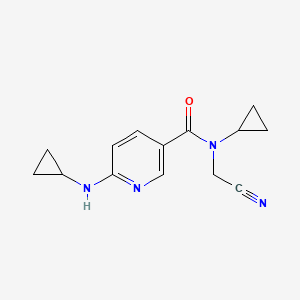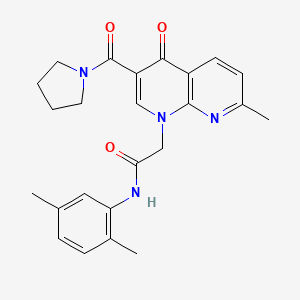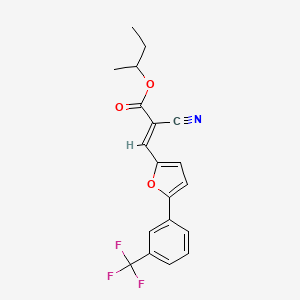![molecular formula C13H12N2O2 B2928263 N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1178687-11-0](/img/structure/B2928263.png)
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide, also known as 4-Hydroxytamoxifen (4-OHT), is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a synthetic compound that acts as an antagonist of the estrogen receptor (ER) in breast tissue, but as an agonist in bone tissue. The compound is commonly used to study the mechanisms of estrogen receptor signaling and breast cancer.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide: derivatives have been synthesized and tested for their antifungal properties. These compounds have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some derivatives exhibited more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .
Mitochondrial Function and Plant Protection
The mitochondrial complex II plays a crucial role in plant protection against many phytopathogenic fungi. Carboxanilide fungicides, which include N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide derivatives, can specifically bind to the ubiquinone-binding site of the mitochondrial complex II. This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .
Biochemical Pathways of Nicotinamide-Derived Pyridones
As catabolites of nicotinamide, pyridones, which include N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide , are often included in metabolomics measurements. They are associated with pathological outcomes in conditions such as acute kidney injury (AKI). Pyridones are oxidation products of nicotinamide and its derivatives, and their biochemical pathways are essential for understanding their physiological relevance .
Autophagy Induction in HepG3 Cells
One of the pyridone derivatives, which is structurally related to N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide , has been demonstrated to induce autophagy in HepG3 cells. This process occurs at concentrations comparable to physiological concentrations of this species in the plasma of AKI patients .
Synthesis Characterization
The synthesis of N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide derivatives involves characterizing the target compounds by spectral data, including 1H-NMR, 13C-NMR, IR, MS, and elemental analysis. This characterization is crucial for confirming the structure of the synthesized compounds and for further application in various biological assays .
Antifungal Assay Preparation
In preparation for antifungal assays, the N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide compounds are dissolved in dimethyl sulfoxide (DMSO) before being mixed with potato dextrose agar (PDA). This preparation is essential for testing the antifungal efficacy of the compounds against various fungal species .
Eigenschaften
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-3-1-2-10(8-12)9-15-13(17)11-4-6-14-7-5-11/h1-8,16H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZOUXSUCUJULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)



![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)

![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)
![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)

![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)